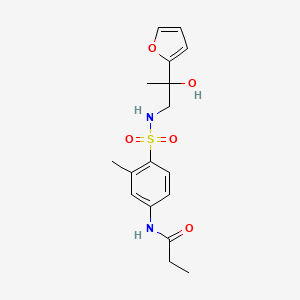

N-(4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide

Description

The compound N-(4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide is a sulfamoyl-containing derivative featuring a furan-2-yl moiety, a hydroxypropyl chain, and a propionamide group. The sulfamoyl group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, thioredoxin reductase), while the furan ring may contribute to bioactivity through π-π interactions or hydrogen bonding .

Properties

IUPAC Name |

N-[4-[[2-(furan-2-yl)-2-hydroxypropyl]sulfamoyl]-3-methylphenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5S/c1-4-16(20)19-13-7-8-14(12(2)10-13)25(22,23)18-11-17(3,21)15-6-5-9-24-15/h5-10,18,21H,4,11H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKWPNJNDWXRCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C)(C2=CC=CO2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide typically involves multiple steps. One common route starts with the preparation of the furan-2-yl intermediate, which is then reacted with a hydroxypropylamine derivative. This intermediate is subsequently coupled with a sulfamoyl chloride to introduce the sulfamoyl group. Finally, the resulting compound is reacted with a propionamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The sulfamoyl group can be reduced to form corresponding amines.

Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide involves its interaction with specific molecular targets. The furan ring and sulfamoyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

- Sulfamoyl group : Critical for enzyme inhibition and binding.

- Substituted phenyl/propionamide groups : Influence solubility and target affinity.

Comparison with LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

LMM11 shares the furan-2-yl and sulfamoyl groups with the target compound but replaces the hydroxypropyl and propionamide with an oxadiazole ring. This structural divergence likely enhances LMM11’s antifungal activity by improving membrane permeability and enzyme binding .

Comparison with Sulfamoyl Phenyl Derivatives (–6)

The compounds 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide () and C F4 () share the sulfamoyl phenyl core but differ in substituents:

These derivatives highlight how substituents like isoindoline dione or thiazole rings modulate physicochemical properties (e.g., solubility, crystallinity) compared to the target compound’s furan and hydroxypropyl groups. The hydroxypropyl chain in the target compound may enhance aqueous solubility relative to the hydrophobic isoindoline dione in –6 .

Comparison with N-phenyl-2-furohydroxamic Acid (Compound 11, )

| Property | Target Compound | N-phenyl-2-furohydroxamic Acid |

|---|---|---|

| Core Structure | Furan, sulfamoyl, propionamide | Furan, hydroxamic acid |

| Bioactivity | Not reported | Antioxidant (DPPH scavenging) |

| Mechanism | Potential enzyme inhibition | Metal chelation (iron, copper) |

The hydroxamic acid group in Compound 11 enables antioxidant activity via metal chelation, whereas the target compound’s sulfamoyl and propionamide groups suggest a different mechanistic pathway, possibly targeting enzymes like proteases or reductases .

Research Findings and Implications

- Antifungal Potential: The furan and sulfamoyl motifs in LMM11 and the target compound suggest shared utility against fungal pathogens, though the absence of an oxadiazole ring in the target may reduce potency .

- Synthetic Challenges : Sulfamoyl-phenyl derivatives often require multi-step syntheses (e.g., coupling reagents like HATU, as in ) and purification via chromatography .

- Structure-Activity Relationships (SAR) :

- Hydrophilic groups (e.g., hydroxypropyl) improve solubility but may reduce membrane permeability.

- Aromatic heterocycles (furan, thiazole) enhance target binding but vary in metabolic stability.

Biological Activity

N-(4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Furan Ring : A five-membered aromatic ring that enhances interaction with biological targets.

- Sulfamoyl Group : Contributes to the compound's solubility and biological activity.

- Hydroxypropyl Chain : Increases the compound's bioavailability.

Its molecular formula is with a molecular weight of approximately 368.46 g/mol.

Research indicates that this compound may act primarily as an inhibitor of butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The presence of the furan ring and sulfamoyl group facilitates effective binding to the enzyme's active site, suggesting a competitive inhibition mechanism.

Biological Activity

The biological activities of this compound are summarized in the following table:

Case Studies and Research Findings

- Inhibition of Butyrylcholinesterase : Preliminary studies demonstrated that this compound effectively inhibits BChE with an IC50 value indicating potent activity. Molecular docking studies confirmed that the compound fits well into the active site of BChE, supporting its role as a competitive inhibitor.

- Antimicrobial Properties : In vitro tests have shown that derivatives of this compound possess significant antimicrobial activity, particularly against Gram-positive bacteria. This suggests its potential application in developing new antibacterial agents .

- Antiparasitic Activity : Research on related compounds indicates that modifications to the sulfamoyl group can enhance antiparasitic effects against Trypanosoma brucei, with some derivatives showing nanomolar activity levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.